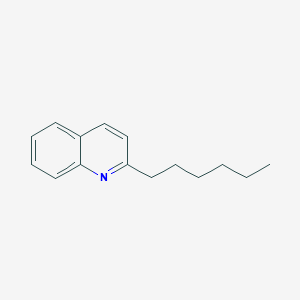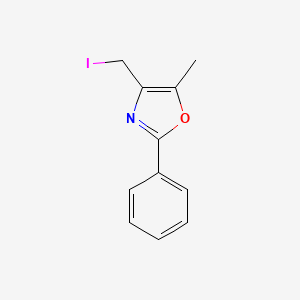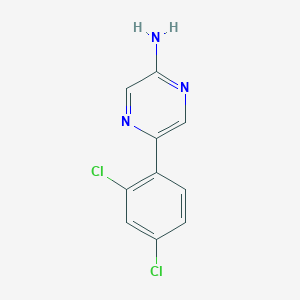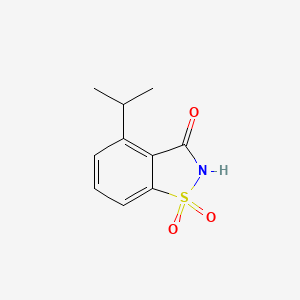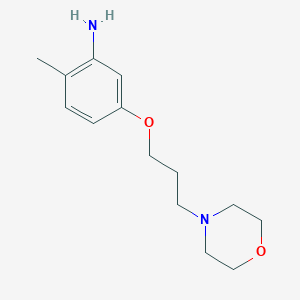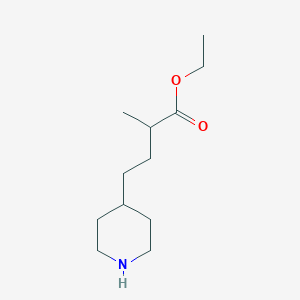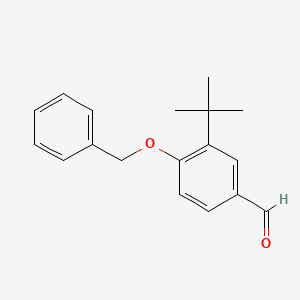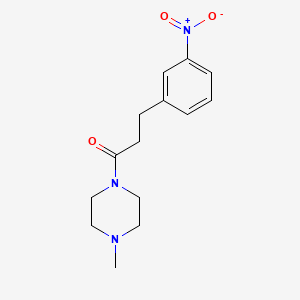
(1-(Diethylboryl)cyclopenta-2,4-dien-1-yl)trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(Diethylboranyl)cyclopenta-2,4-dien-1-ylsilane is a unique organosilicon compound that has garnered interest in various fields of scientific research. This compound features a cyclopentadienyl ring bonded to a diethylboranyl group and a trimethylsilyl group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diethylboranyl)cyclopenta-2,4-dien-1-ylsilane typically involves the reaction of cyclopentadienyl derivatives with diethylborane and trimethylsilyl chloride. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The process involves:
Formation of Cyclopentadienyl Anion: Cyclopentadiene is deprotonated using a strong base such as sodium hydride.
Reaction with Diethylborane: The cyclopentadienyl anion reacts with diethylborane to form the diethylboranyl-cyclopentadienyl intermediate.
Introduction of Trimethylsilyl Group: Finally, the intermediate reacts with trimethylsilyl chloride to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions
1-(Diethylboranyl)cyclopenta-2,4-dien-1-ylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce boranes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Chemistry
In chemistry, 1-(Diethylboranyl)cyclopenta-2,4-dien-1-ylsilane is used as a precursor for synthesizing other organosilicon and organoboron compounds. It serves as a building block in the synthesis of complex molecules and materials.
Biology and Medicine
The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical research. Its derivatives may exhibit biological activity, which can be explored for therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various manufacturing processes.
作用機序
The mechanism by which 1-(Diethylboranyl)cyclopenta-2,4-dien-1-ylsilane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diethylboranyl group can form reversible covalent bonds with nucleophilic sites, while the trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.
類似化合物との比較
Similar Compounds
- 1-(Diethylboranyl)cyclopenta-2,4-dien-1-ylgermane
- 1-(Diethylboranyl)cyclopenta-2,4-dien-1-ylstannane
Uniqueness
Compared to its germanium and tin analogs, 1-(Diethylboranyl)cyclopenta-2,4-dien-1-ylsilane offers unique reactivity due to the silicon atom. Silicon’s ability to form strong bonds with carbon and other elements makes this compound more stable and versatile in various chemical reactions.
Conclusion
1-(Diethylboranyl)cyclopenta-2,4-dien-1-ylsilane is a fascinating compound with diverse applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes
特性
CAS番号 |
190316-33-7 |
|---|---|
分子式 |
C12H23BSi |
分子量 |
206.21 g/mol |
IUPAC名 |
(1-diethylboranylcyclopenta-2,4-dien-1-yl)-trimethylsilane |
InChI |
InChI=1S/C12H23BSi/c1-6-13(7-2)12(14(3,4)5)10-8-9-11-12/h8-11H,6-7H2,1-5H3 |
InChIキー |
JMIUSYUOBHBKAJ-UHFFFAOYSA-N |
正規SMILES |
B(CC)(CC)C1(C=CC=C1)[Si](C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl 4-(5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B8563487.png)
![1H-Indole-1-acetic acid, 6-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl-](/img/structure/B8563489.png)
![3-(Diphenylmethyl)-5-[(2-methoxy-4-propylphenoxy)methyl]-1,3-oxazolidine](/img/structure/B8563502.png)
![1-Chloro-2-iodo-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B8563507.png)

